molecular formula C10H11N3O B13742604 [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13742604
M. Wt: 189.21 g/mol
InChI Key: DNVAJVNVYASOEJ-UHFFFAOYSA-N
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Description

[3-(4-Aminophenyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative featuring a 4-aminophenyl substituent at position 3 of the pyrazole ring and a hydroxymethyl (-CH₂OH) group at position 5. This compound (CAS 769069-96-7) exhibits a molecular formula of C₁₀H₁₁N₃O and a molar mass of 189.22 g/mol, with a purity of 97% as reported in commercial sources .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)

InChI Key

DNVAJVNVYASOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group at the 5-position of the pyrazole ring undergoes oxidation to form a carbonyl group. Key methods include:

Reaction Type Reagents Conditions Product
Alcohol to AldehydePCC (Pyridinium chlorochromate)Room temperature or reflux in dichloromethane[3-(4-Aminophenyl)-1H-pyrazol-5-yl]carbaldehyde
Alcohol to AldehydeFeCl₃·6H₂O + TEMPOFree radical catalysis[3-(4-Aminophenyl)-1H-pyrazol-5-yl]carbaldehyde

Oxidation typically avoids over-oxidation to carboxylic acids under controlled conditions, as demonstrated in analogous pyrazole derivatives .

Substitution Reactions

The amino group at the 4-aminophenyl moiety participates in nucleophilic substitution:

Reaction Type Reagents Conditions Product
AlkylationAlkyl halides (e.g., R-X)Basic medium (e.g., NaOH, EtOH)[3-(4-Amino-R-phenyl)-1H-pyrazol-5-yl]methanol
AcylationAcyl chlorides (e.g., AcCl)Basic medium (e.g., NaOH, EtOH)[3-(4-Acylamino-phenyl)-1H-pyrazol-5-yl]methanol

These reactions leverage the nucleophilic amino group, enabling functionalization for diverse applications .

Condensation Reactions

The compound undergoes condensation with carbonyl compounds:

Reaction Type Reagents Conditions Product
Imine FormationAldehydes (e.g., benzaldehyde)Solvent-free, 120°C[3-(4-Aminophenyl)-1H-pyrazol-5-yl]methylbenzylideneamine
Reduction of ImineNaBH₄Methanol, ambient temperature[3-(4-Aminophenyl)-1H-pyrazol-5-yl]benzylamine

This two-step process (condensation followed by reduction) is exemplified in analogous pyrazole derivatives, yielding secondary amines .

Reactions with Active Methylene Compounds

The compound participates in reactions with compounds like malonates or β-keto esters:

Reaction Type Reagents Conditions Product
Aldol-like CondensationMalonate derivativesBase catalyst (e.g., piperidine)Pyrazole-substituted β-diketones

These reactions are common in pyrazole chemistry, though specific data for this compound requires further investigation .

Friedel-Crafts-Type Reactions

The hydroxymethyl group can undergo hydroxyalkylation:

Reaction Type Reagents Conditions Product
Hydroxyalkylationβ-Keto estersAcid catalyst (e.g., HCl)Pyrazole-substituted β-hydroxy esters

Analogous pyrazole derivatives demonstrate this reactivity under acidic conditions .

Key Observations

  • Oxidation : Selectivity for aldehyde formation is critical to avoid carboxylic acid byproducts .

  • Substitution : The amino group’s reactivity allows for tailored functionalization without disrupting the pyrazole core .

  • Condensation : Solvent-free conditions enhance reaction efficiency, as seen in analogous systems .

This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science. Further exploration of its reaction mechanisms and regioselectivity would expand its synthetic utility.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its functional groups facilitate further modifications, making it a valuable building block for synthesizing more complex molecules. Researchers utilize it to create derivatives that may possess unique properties or enhanced biological activity.

Synthetic Routes
The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 2-aminobenzyl alcohol with hydrazine derivatives. Common methods include cyclization in organic solvents like ethanol or methanol under controlled conditions, often optimized for yield and purity in industrial settings.

Biological Research

Enzyme Interaction Studies
In biological contexts, this compound is investigated for its potential to interact with specific enzymes. Its structure allows it to bind effectively to enzyme active sites, making it useful for studying enzyme inhibition and other biochemical interactions.

Therapeutic Potential
This compound is being explored for its therapeutic properties, particularly as a lead compound in drug development. Its structural characteristics suggest potential applications in treating various diseases, including cancer. Studies have indicated that related pyrazole derivatives exhibit anticancer activity against specific cell lines, paving the way for further exploration of this compound's medicinal capabilities .

Medicinal Chemistry

Drug Development
The compound's pharmacological properties are under investigation for developing new drugs targeting proliferative diseases such as tumors. Its ability to inhibit specific enzymes involved in disease progression makes it a candidate for further medicinal chemistry studies .

Case Studies

  • Anticancer Activity : Research has shown that derivatives of pyrazole compounds demonstrate significant cytotoxic effects against human cancer cell lines, suggesting that this compound may share similar properties .
  • Enzyme Inhibition : Studies focusing on enzyme inhibitors have highlighted the potential of this compound in modulating enzyme activity, which could lead to new therapeutic strategies in treating metabolic disorders .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound can be utilized in producing specialty chemicals and materials. Its unique structure lends itself to applications in polymer science and material engineering, where it can contribute to the development of novel materials with tailored properties.

Summary Table of Applications

Field Application Notes
Chemical SynthesisBuilding block for complex moleculesVersatile intermediate for organic synthesis
Biological ResearchEnzyme interaction studiesUseful for studying enzyme inhibition
Medicinal ChemistryDrug developmentPotential therapeutic properties against proliferative diseases
Industrial ApplicationsProduction of specialty chemicalsApplications in polymer science and material engineering

Mechanism of Action

The mechanism of action of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and inferred physicochemical properties of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol and its analogs:

Compound Name Substituents (Pyrazole Positions) Key Features Physicochemical Implications
This compound 3: 4-Aminophenyl; 5: -CH₂OH Amino group enhances polarity; hydroxymethyl allows derivatization High solubility in polar solvents; moderate logP
(3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol 3: 4-Bromophenyl; 5: -CH₂OH Bromine increases lipophilicity and molecular weight Lower solubility; higher logP (hydrophobic)
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol 1: Methyl; 4: -CH₂OH; 3: Phenyl; 5: 4-Methylphenoxy Methylphenoxy and phenyl groups add steric bulk Reduced solubility; potential for π-π stacking
{4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol 3: 4-Fluorophenyl; 5: -CO-pyrrolidine-CH₂-Ph-CH₂OH Fluorine enhances electronegativity; pyrrolidine adds rigidity Moderate solubility; improved target binding
[3-(Adamantan-1-yl)-1H-pyrazol-5-yl]methanol 3: Adamantane; 5: -CH₂OH Bulky adamantane group increases hydrophobicity Very low solubility; high thermal stability
Target Compound :

The amino group may facilitate electrostatic interactions with biological targets, analogous to PfFd-PfFNR inhibition (50% inhibition in chalcone analogs) .

Analogs :
  • (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol: Primarily used as a synthetic intermediate. Bromine’s electron-withdrawing nature may stabilize intermediates in cross-coupling reactions .
  • [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol: The methylphenoxy group could confer antimicrobial properties, similar to pyrazoline derivatives with noted antifungal activity .
  • Fluorophenyl-Pyrrolidine Hybrid () : Exhibited cytotoxicity (IC₅₀ = 35.5 µM) in HEK cells, suggesting selective toxicity for therapeutic development .
  • Adamantane Derivative () : Bulky substituents like adamantane are often used to enhance metabolic stability in drug candidates, though solubility remains a challenge .

Biological Activity

The compound [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol, a derivative of pyrazole, has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study: A549 Cell Line

In a study evaluating various pyrazole derivatives against the A549 human lung adenocarcinoma cell line, compounds similar to this compound demonstrated significant cytotoxic effects. Specifically, compounds with substitutions on the phenyl ring showed enhanced activity, with some reducing cell viability by over 60% compared to controls like cisplatin .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineViability (%)Reference
This compoundA54966
4-chlorophenyl derivativeA54964
4-bromophenyl derivativeA54961

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Evaluation Against Pathogens

In a screening against multidrug-resistant strains, compounds related to this compound were tested. While some exhibited no significant activity at concentrations above 64 µg/mL, others showed promising results against specific pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
This compoundS. aureus<64
Related compoundE. coli<64

Enzyme Inhibition Studies

Another area of interest is the enzyme inhibition capacity of pyrazole derivatives. For instance, studies have indicated that certain compounds can inhibit alpha-amylase, an enzyme critical in carbohydrate metabolism.

Alpha-Amylase Inhibition

Compounds similar to this compound were evaluated for their ability to inhibit alpha-amylase activity in vitro. The results indicated that modifications in the structure significantly affected inhibitory potency, with some derivatives showing up to four times greater inhibition than acarbose, a standard inhibitor .

Table 3: Alpha-Amylase Inhibition Potency

CompoundInhibition (%)Reference
This compound50
Acarbose25

Q & A

Q. What synthetic methodologies are commonly employed to prepare [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol?

The compound is typically synthesized via condensation reactions of 1,3-diketones with hydrazine derivatives. For example, in pyrazole synthesis, 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione can react with phenyl hydrazine in ethanol/acetic acid under reflux to form pyrazole derivatives . Modifications may include oxidation of precursor alcohols (e.g., [3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol to carbaldehyde derivatives using mild oxidizing agents) . Key steps involve purification via silica gel chromatography and recrystallization for structural integrity .

Q. How is the structural confirmation of this compound achieved?

Structural validation relies on multi-technique characterization :

  • NMR/FTIR : To confirm functional groups (e.g., -NH₂, -OH, pyrazole ring) .
  • X-ray crystallography : For precise dihedral angle measurements between aromatic rings (e.g., pyrazole and aminophenyl rings, critical for understanding steric effects) . Crystallographic data often reveal intermolecular interactions, such as O-H⋯N hydrogen bonds stabilizing the crystal lattice .

Q. What are the primary biological screening approaches for this compound?

Initial biological evaluation focuses on in vitro assays to assess antimicrobial, anti-inflammatory, or enzyme inhibitory activity. For example, pyrazole derivatives are tested against bacterial/fungal strains or enzymes like carbonic anhydrase . Activity is quantified via IC₅₀ values or inhibition zones, with cytotoxicity assessed using HEK cell lines .

Advanced Research Questions

Q. How can the methanol group be strategically modified to enhance bioactivity?

The -CH₂OH group serves as a versatile handle for functionalization:

  • Oxidation : Convert to carbaldehyde for cross-coupling reactions (e.g., with amines to form Schiff bases) .
  • Esterification : React with acyl chlorides to improve lipophilicity and membrane permeability .
  • Coordination chemistry : Utilize the hydroxyl group as a ligand for metal complexes, which may enhance pharmacological properties .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for pyrazole derivatives?

Q. What strategies resolve contradictions in reported biological activity data for pyrazole analogs?

Contradictions may arise from structural impurities or assay variability . Mitigation approaches include:

  • Purity validation : Use HPLC (e.g., C18 columns) and mass spectrometry to confirm compound integrity .
  • Crystallographic verification : Ensure synthesized analogs match intended structures .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. How can computational modeling optimize the design of this compound derivatives?

Density functional theory (DFT) and molecular docking predict:

  • Electron distribution in the aminophenyl ring, influencing redox properties .
  • Binding modes with targets (e.g., COX-2 or carbonic anhydrase) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.